N-Methylcyclohexylamine
Overview
Description
Synthesis Analysis The synthesis of N-Methylcyclohexylamine and related compounds often involves intricate chemical reactions that require precise conditions. Research on the synthesis and characterization of arylamine-type molecules, like triphenylamine, provides insight into the methods and mechanisms involved in producing N-Methylcyclohexylamine derivatives. These processes are crucial for understanding the production and purification of such compounds (Manifar & Rohani, 2008).
Molecular Structure Analysis The molecular structure of N-Methylcyclohexylamine plays a vital role in its reactivity and properties. The analysis of nitrogen heterocycles, which are significant structural components in pharmaceuticals, sheds light on the importance of N-Methylcyclohexylamine’s structure. Understanding these structural details is essential for exploiting the compound's potential in various applications (Vitaku, Smith, & Njardarson, 2014).
Chemical Reactions and Properties N-Methylcyclohexylamine exhibits remarkable reactivity due to its molecular structure, making it a valuable reagent in chemical synthesis. The compound's reactivity with other molecules can lead to the formation of a wide array of products, each possessing unique properties and potential applications. Studies on methylene- and alkylidenecyclopropane derivatives provide insights into the types of reactions that can be applied to N-Methylcyclohexylamine for functionalization and modification purposes (Pellissier, 2014).
Physical Properties Analysis The physical properties of N-Methylcyclohexylamine, such as boiling point, melting point, solubility, and density, are critical for its handling and application in different chemical processes. These properties are influenced by the molecular structure and the functional groups present in the compound. Understanding these physical attributes is essential for the proper storage, handling, and application of N-Methylcyclohexylamine in research and industrial settings.
Chemical Properties Analysis The chemical properties of N-Methylcyclohexylamine, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are pivotal for its utility in synthesis and manufacturing processes. The compound’s ability to participate in a range of chemical reactions makes it a versatile reagent for the creation of complex molecules. Research into the synthesis, reactivity, and properties of similar compounds offers valuable insights into the chemical behavior of N-Methylcyclohexylamine (Pellissier, 2014).
Scientific Research Applications
Analytical Characterizations and Syntheses
N-Methylcyclohexylamine and its derivatives have been a subject of interest in forensic and legislative contexts, particularly due to their role as new psychoactive substances (NPS). A study by Wallach et al. (2016) focused on the synthesis and analytical characterization of fifteen N-alkyl-arylcyclohexylamines, including N-methyl derivatives. These compounds were analyzed using various techniques like gas chromatography, high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. The research aimed to aid in the identification of emerging substances of abuse (Wallach et al., 2016).
Carcinogenicity Studies
Lijinsky and Reuber (1980) conducted a study on the carcinogenicity of deuterium-labeled N-nitroso-N-methylcyclohexylamine (NMC) in rats. The study revealed that the deuterium-labeled NMC was not less carcinogenic than the unlabeled NMC, suggesting that oxidation of the methyl group is not a limiting factor in the induction of esophageal tumors (Lijinsky & Reuber, 1980).
Mechanism of CN-Bond Breaking in Hydrodenitrogenation
Rota and Prins (2000) investigated the hydrodenitrogenation (HDN) of methylcyclohexylamine over sulfided NiMo/γ-Al2O3. The study provided insights into the mechanism of CN-bond breaking in the HDN process, highlighting the role of methylcyclohexylamine and its derivatives in catalytic reactions and industrial applications (Rota & Prins, 2000).
Pharmacological Effects
The pharmacological properties of N-Methylcyclohexylamine derivatives have been explored in various studies. Shirahata et al. (1988) discovered that Trans-4-methylcyclohexylamine inhibits pig spermidine synthase, showcasing its potential as a bioactive molecule in pharmacological research (Shirahata, Morohoshi, & Samejima, 1988).
Determination in Biological Matrices
The determination of N-Methylcyclohexylamine and its derivatives in biological matrices is crucial for both pharmacological and forensic analysis. De Paoli et al. (2013) developed a method using liquid chromatography and mass spectrometry for the analysis of these compounds in biological fluids, underlining their importance in toxicological studies (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-8-7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUVJUMINZSXGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Record name | METHYL CYCLOHEXYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/7058 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059216 | |
Record name | N-Methylcyclohexanamine | |
Source | EPA DSSTox | |
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Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl cyclohexylamine appears as a water-white liquid. Slightly soluble in water and floats on water. A strong irritant to skin and eyes. Corrosive. Used as a solvent. | |
Record name | METHYL CYCLOHEXYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/7058 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
N-Methylcyclohexylamine | |
CAS RN |
100-60-7 | |
Record name | METHYL CYCLOHEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7058 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methylcyclohexylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Methylcyclohexylamine | |
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Record name | N-METHYLCYCLOHEXYLAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=434 | |
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Record name | Cyclohexanamine, N-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | N-Methylcyclohexanamine | |
Source | EPA DSSTox | |
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Record name | Cyclohexyl(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.609 | |
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Record name | N-METHYLCYCLOHEXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH8PF4C1OW | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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